4-acetamido-N-cyclohexylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

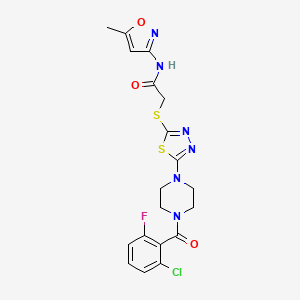

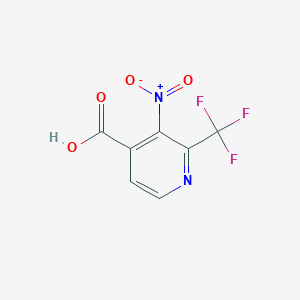

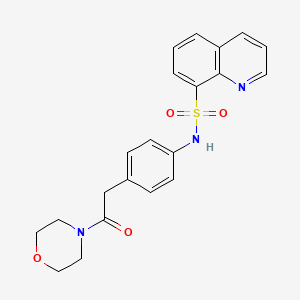

4-acetamido-N-cyclohexylpiperidine-1-carboxamide is a chemical compound with the molecular formula C14H25N3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 4-acetamido-N-cyclohexylpiperidine-1-carboxamide can be inferred from its molecular formula, C14H25N3O2. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would require further analysis using techniques such as X-ray crystallography .Scientific Research Applications

Synthesis and Biological Evaluation

- A study focused on the synthesis of cyclohexane-1-carboxamide derivatives, including structures similar to 4-acetamido-N-cyclohexylpiperidine-1-carboxamide, demonstrated their potential as apoptosis inducers. The compounds were evaluated for antitumor activity against different cancer cell lines, with promising activity against breast cancer highlighted for specific derivatives (Abd-Allah & Elshafie, 2018).

Electrochemical Oxidation Catalysis

- Another application involves the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using a related compound, 4-acetamido-TEMPO, as a mediator. This method offers an alternative to traditional oxidation processes and has been applied in the synthesis of a precursor to levetiracetam, showcasing the compound's utility in synthetic organic chemistry (Rafiee et al., 2018).

Crystal Structure Analysis

- Research on carboxamide compounds, including a study of 5-acetamido-1H-pyrazole-4-carboxamide monohydrate, reveals the significance of such compounds in crystallography. The study provides insights into molecular orientations and hydrogen bonding, contributing to a better understanding of molecular interactions in solid states (Ghayati et al., 2016).

Synthesis of Novel Compounds

- Investigations into the synthesis of new cyclohexene and benzamide derivatives from marine-associated Streptomyces sp. ZZ502 highlight the role of similar acetamido compounds in discovering new molecules with potential biological activities. Although the new compounds did not show significant activity against tested cell lines and pathogens, such research is crucial for the ongoing search for new bioactive compounds (Zhang et al., 2018).

Molecular Docking and In Silico Analysis

- A design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative showcased the application of similar acetamido compounds in computational drug discovery. The study emphasized the compound's potential interactions with cyclooxygenase domains, supporting its anti-inflammatory activity (Al-Ostoot et al., 2020).

Future Directions

The future directions of research on 4-acetamido-N-cyclohexylpiperidine-1-carboxamide could include further exploration of its synthesis, chemical reactions, and potential applications in the pharmaceutical industry. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial .

properties

IUPAC Name |

4-acetamido-N-cyclohexylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-11(18)15-13-7-9-17(10-8-13)14(19)16-12-5-3-2-4-6-12/h12-13H,2-10H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMFPZWXZPPBAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)

![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/no-structure.png)

![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)

![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)